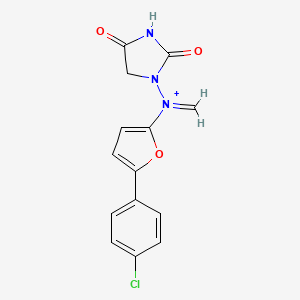
3-Ethoxy-2-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are a class of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of an ethoxy group at the third position and a phenyl group at the second position on the chromen-4-one scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone, which is then cyclized using an acid catalyst to yield the desired chromone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones
Reduction: Dihydrochromones
Substitution: Various substituted chromones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of fluorescent probes for metal ion detection.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the ethoxy group at the third position.
3-Hydroxy-2-phenyl-4H-chromen-4-one: Contains a hydroxyl group instead of an ethoxy group at the third position.
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Features a methoxy group at the seventh position and a methyl group at the second position.
Uniqueness
3-Ethoxy-2-phenyl-4H-chromen-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C17H14O3 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-ethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O3/c1-2-19-17-15(18)13-10-6-7-11-14(13)20-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clé InChI |
VNIFFNQWDXJTQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




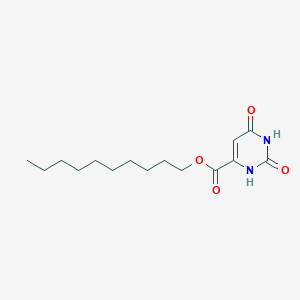
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)
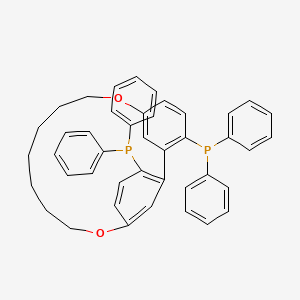
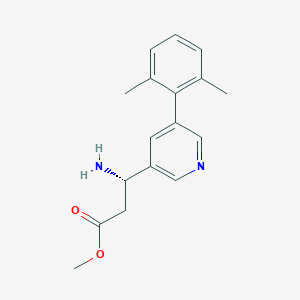
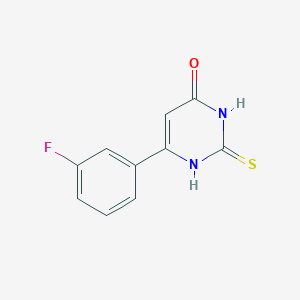

![[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride](/img/structure/B15280299.png)

![Methyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15280306.png)
![4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B15280313.png)

